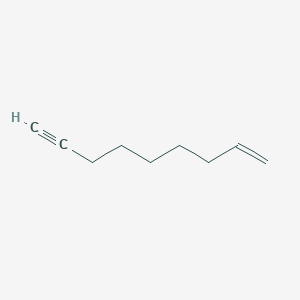
Non-1-en-8-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-1-en-8-yne is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound includes both a double bond and a triple bond, making it a unique molecule with interesting chemical properties. Its molecular formula is C₉H₁₆, and it is often used in various chemical reactions and industrial applications due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-1-en-8-yne can be synthesized through several methods, including:
Elimination Reactions: One common method involves the elimination of dihalides. For example, starting with a vicinal dihalide, a strong base such as sodium amide in ammonia can be used to induce a double elimination reaction, forming the alkyne.
Alkynyl Anions: Another method involves the reaction of terminal alkynes with strong bases to form alkynyl anions, which can then be used to form this compound through nucleophilic substitution reactions
Industrial Production Methods: Industrial production of this compound typically involves large-scale elimination reactions using dihalides and strong bases. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Non-1-en-8-yne undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) to form dihalides.
Hydrogenation: this compound can be hydrogenated to form alkanes.
Oxidation and Reduction: It can undergo oxidation to form carbonyl compounds and reduction to form alkenes or alkanes
Common Reagents and Conditions:
Bromine: Used in electrophilic addition reactions.
Hydrogen and Palladium Catalyst: Used in hydrogenation reactions.
Potassium Permanganate: Used in oxidation reactions.
Major Products Formed:
Dihalides: Formed from electrophilic addition.
Alkanes and Alkenes: Formed from hydrogenation and reduction reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Scientific Research Applications
Non-1-en-8-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Non-1-en-8-yne involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the triple bond of this compound is attacked by electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The compound’s reactivity is influenced by the presence of both the double and triple bonds, which provide multiple sites for chemical reactions .
Comparison with Similar Compounds
1-Nonyne: An alkyne with a similar structure but without the double bond.
1-Octyne: A shorter alkyne with similar reactivity.
1-Decyne: A longer alkyne with similar properties
Uniqueness of Non-1-en-8-yne: this compound is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other alkynes, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
66031-49-0 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
non-1-en-8-yne |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,4H,2,5-9H2 |
InChI Key |
HWLAICZKIKQMDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


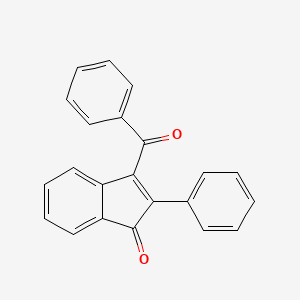
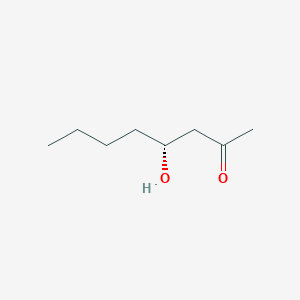
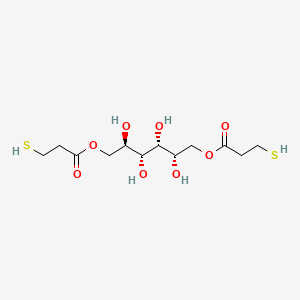
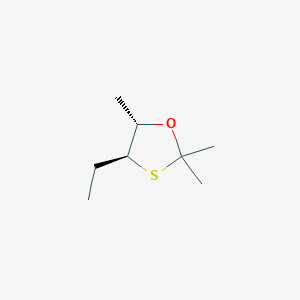
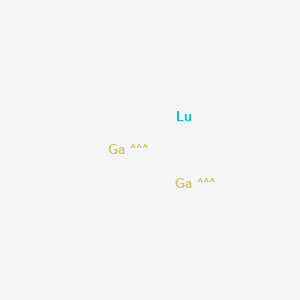
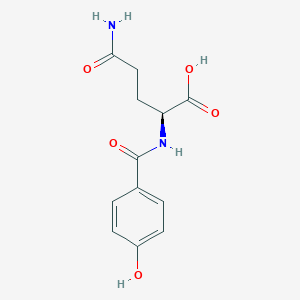
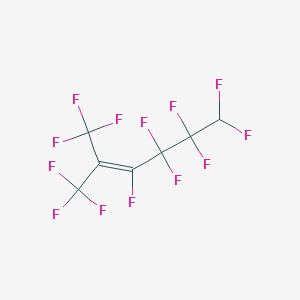
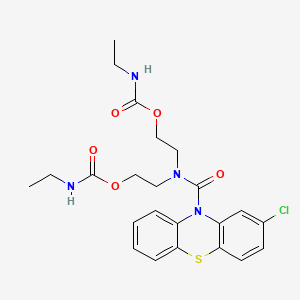
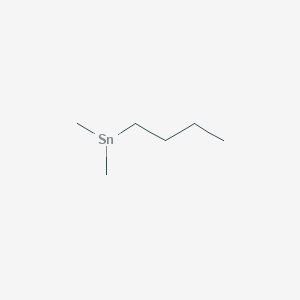

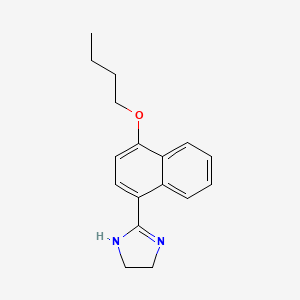


![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
